"2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid" physical characteristics
"2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid" physical characteristics
Physicochemical Profiling, Synthetic Workflows, and Applications in Drug Design
Executive Summary
In modern medicinal chemistry, the drive to "escape flatland"—moving away from planar, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional architectures—has elevated the importance of rigid, bifunctional scaffolds. 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid (CAS: 1543209-19-3) is a prime example of such an intermediate[1].
Structurally, it is the ethylene ketal of 3-oxocyclopentaneacetic acid. The 1,4-dioxaspiro[4.4]nonane core not only serves as a robust protecting group for the parent cyclopentanone but also locks the ring system into a defined conformational space. Coupled with a reactive carboxylic acid handle at the C7 position (the
Physicochemical Profiling & Structural Logic
Understanding the physicochemical baseline of a scaffold is critical before integrating it into a drug discovery pipeline. The properties of 2-(1,4-dioxaspiro[4.4]nonan-7-yl)acetic acid dictate its solubility, reactivity, and downstream pharmacokinetic potential.
Quantitative Data Summary
| Property | Value | Structural Implication |
| IUPAC Name | 2-(1,4-Dioxaspiro[4.4]nonan-7-yl)acetic acid | Defines the spiroketal at C5 and the acetic acid at C7. |
| CAS Number | 1543209-19-3 | Unique registry identifier for sourcing[1]. |
| Molecular Formula | C9H14O4 | High sp3 carbon fraction (Fsp3 = 1.0). |
| Molecular Weight | 186.21 g/mol | Low MW allows extensive downstream elaboration. |
| Topological Polar Surface Area | ~55.76 Ų | Ideal for membrane permeability; easily masked. |
| H-Bond Donors / Acceptors | 1 / 4 | Favorable for aqueous solubility as a carboxylate salt. |
| Rotatable Bonds | 2 | High rigidity minimizes entropic penalty upon binding. |
Causality in Design: The TPSA of ~55.76 Ų is primarily driven by the carboxylic acid and the two ketal oxygens. In drug design, this is a "Goldilocks" zone. If central nervous system (CNS) penetration is required, the carboxylic acid can be masked via amidation, dropping the TPSA and increasing the lipophilicity. Furthermore, the spiroketal motif prevents rapid metabolic reduction (e.g., by aldo-keto reductases) that would otherwise plague a free cyclopentanone.
Structural Significance & Drug Design Utility
The true value of this molecule lies in its geometry. The fusion of a 1,3-dioxolane ring to a cyclopentane ring via a single spiro carbon (C5) forces the cyclopentane into a restricted envelope conformation.
Fig 1. Structural features of the compound and their corresponding benefits in drug design.
By projecting the acetic acid handle from the C7 position, the molecule provides a highly specific 3D vector. When this scaffold is incorporated into a larger drug molecule, it pays a lower entropic penalty upon binding to a target receptor compared to a flexible aliphatic chain, thereby enhancing thermodynamic binding affinity[2].
Experimental Protocol: Synthesis and Isolation
The synthesis of 2-(1,4-dioxaspiro[4.4]nonan-7-yl)acetic acid relies on the acid-catalyzed ketalization of 3-oxocyclopentaneacetic acid. This protocol is designed as a self-validating system , ensuring that thermodynamic equilibrium is forced toward the product and that the workup prevents product degradation[3].
Step-by-Step Methodology
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Reaction Setup: Charge a flame-dried round-bottom flask with 3-oxocyclopentaneacetic acid (1.0 equiv) and anhydrous toluene (to yield a 0.2 M solution). Add ethylene glycol (3.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 equiv).
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Causality:p-TsOH is selected over mineral acids because it is highly soluble in toluene and mild enough to prevent unwanted aldol condensations of the cyclopentanone.
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Azeotropic Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (~110 °C).
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Causality: Ketalization produces water as a byproduct. Because the reaction is an equilibrium, the continuous azeotropic removal of water via the Dean-Stark trap drives the reaction to >95% completion according to Le Chatelier's principle.
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Monitoring: Continue refluxing for 4–6 hours until the theoretical volume of water is collected in the trap and TLC (Hexanes/EtOAc 1:1) indicates the complete consumption of the starting material.
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Quenching & Workup (Critical Step): Cool the reaction to room temperature. Immediately wash the organic layer with saturated aqueous
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Causality: The ketal is stable to base but highly sensitive to aqueous acid. Failing to neutralize the p-TsOH before solvent evaporation will result in the rapid hydrolysis of the spiroketal back to the ketone.
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Extraction & Drying: Wash the organic layer with brine, dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel column chromatography (eluting with a gradient of Hexanes/EtOAc containing 1% acetic acid to prevent streaking of the carboxylic acid) to yield the pure product.
Fig 2. Step-by-step synthetic workflow for the ketalization of 3-oxocyclopentaneacetic acid.
Analytical Characterization (Self-Validating System)
To ensure the integrity of the synthesized batch, the following analytical signatures must be verified. This ensures the protocol has successfully yielded the target without residual deprotection.
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H NMR (400 MHz,
): The definitive proof of successful ketalization is the appearance of a tight, highly characteristic multiplet at 3.85–3.95 ppm integrating for 4 protons. This corresponds to the bridge of the 1,3-dioxolane ring. The carboxylic acid proton typically appears as a broad singlet far downfield ( > 10.0 ppm). -
C NMR (100 MHz,
): The complete disappearance of the ketone carbonyl resonance (typically around 215 ppm) and the emergence of the quaternary spiroketal carbon at ~118 ppm confirms the transformation. The carboxylic acid carbonyl will remain visible at ~178 ppm. -
Mass Spectrometry (ESI-MS): Analysis in negative ion mode will yield an
peak at m/z 185.1, corresponding to the deprotonated carboxylate.
References
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Title: Comprehensive Organic Synthesis - Volume 2 (Ketone Protection Strategies) Source: Scribd / Pergamon Press URL: [Link]
